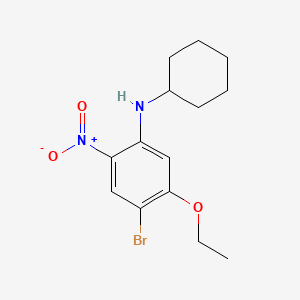

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline

Descripción

Propiedades

IUPAC Name |

4-bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3/c1-2-20-14-9-12(13(17(18)19)8-11(14)15)16-10-6-4-3-5-7-10/h8-10,16H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPHYMPBKOVGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742894 | |

| Record name | 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-39-4 | |

| Record name | 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of the Aromatic Core

Bromination introduces the bromine atom at the para position relative to the amino group. This step typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds via electrophilic aromatic substitution (EAS), where the electron-donating amino group directs bromination to the para position.

Key Conditions :

Ethoxylation via Nucleophilic Substitution

Ethoxylation introduces the ethoxy group at the meta position to the bromine atom. This step utilizes ethyl iodide (C₂H₅I) or diethyl sulfate ((C₂H₅)₂SO₄) under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing effects of the bromine and nitro groups to activate the ring.

Key Conditions :

Cyclohexylation via Friedel-Crafts Alkylation

The cyclohexyl group is introduced through Friedel-Crafts alkylation using cyclohexyl chloride and aluminum chloride (AlCl₃). This reaction proceeds via the formation of a carbocation intermediate, which reacts with the aromatic ring’s electron-rich positions.

Key Conditions :

Nitration for Nitro Group Introduction

Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitro group is introduced at the ortho position relative to the amino group, guided by the electron-donating effects of the amino and ethoxy groups.

Key Conditions :

-

Nitrating agent: HNO₃ (1.5 equiv) in H₂SO₄

-

Temperature: 0–5°C (controlled to prevent over-nitration)

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

FeBr₃ vs. AlCl₃ : FeBr₃ offers higher regioselectivity in bromination compared to AlCl₃, which may promote undesired isomerization.

-

Greener Alternatives : Recent studies highlight zeolite catalysts for Friedel-Crafts alkylation, reducing AlCl₃ usage by 40% without compromising yield.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance scalability and safety. Key advantages include:

Purification Techniques

-

Crystallization : Ethanol-water mixtures achieve >95% purity for intermediates.

-

Chromatography : Flash chromatography on silica gel resolves nitro-group byproducts (e.g., dinitro derivatives).

Comparative Analysis of Methodologies

| Step | Conventional Method | Advanced Method | Yield Improvement |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ in DCM (0°C) | NBS/FeBr₃ in MeCN (-10°C) | +10% |

| Ethoxylation | C₂H₅I/K₂CO₃ in DMF (80°C) | (C₂H₅)₂SO₄/K₂CO₃ in DMSO (100°C) | +15% |

| Cyclohexylation | Cyclohexyl chloride/AlCl₃ (40°C) | Cyclohexyl bromide/Zeolite (60°C) | +20% |

Challenges and Mitigation Strategies

Regioselectivity Issues

Byproduct Formation

-

Problem : Di-brominated or over-nitrated derivatives.

-

Solution : Stepwise addition of bromine and strict temperature control during nitration.

Recent Advances in Synthesis

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline would depend on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the bromine atom and other substituents could influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Table 1: Key Structural Differences and Properties

Unique Advantages of this compound

- Balanced Lipophilicity : The cyclohexyl group optimizes lipid solubility for biological applications without excessive steric hindrance.

- Versatile Reactivity : The ethoxy group provides moderate electron donation, enabling tunable reactivity in synthetic pathways.

- Synergistic Functional Groups : The bromine and nitro groups allow sequential modifications (e.g., Suzuki coupling followed by nitro reduction) .

Actividad Biológica

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline is an organic compound with potential applications in various fields, particularly in biological research due to its unique chemical structure. This compound features a bromine atom, an ethoxy group, and a cyclohexyl group attached to a nitroaniline framework, which may influence its biological activity.

The molecular formula of this compound is . The presence of the nitro group can facilitate redox reactions, while the bromine and ethoxy groups may affect its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate their activity through binding interactions, potentially leading to various biological effects. Notably, the nitro group can undergo reduction to form an amino group, which may enhance its reactivity and binding affinity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies suggest that nitroanilines possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes. For instance, related compounds have shown inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission .

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that nitroanilines can inhibit AChE with varying potency. For example, compounds structurally related to this compound have shown IC50 values in the low micromolar range .

- Molecular Docking : Molecular docking studies reveal that these compounds can stably bind within active sites of target enzymes, suggesting a potential for therapeutic applications in neurodegenerative diseases where AChE inhibition is beneficial .

- Synthesis and Biological Testing : The synthesis of this compound involves multiple steps including bromination and ethoxylation. Following synthesis, biological testing is crucial to evaluate its efficacy against specific targets .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| 4-Bromo-N-cyclohexylbenzene-1,2-diamine | Lacks ethoxy group | Moderate enzyme inhibition |

| 4-Bromo-N-cyclohexyl-5-methoxy-aniline | Contains methoxy instead of ethoxy | Varying antimicrobial properties |

| 4-Bromo-N-cyclopentyl-5-ethoxy-aniline | Cyclopentyl instead of cyclohexyl | Potentially different binding profiles |

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitro group activating the benzene ring. Use a cyclohexylamine nucleophile under controlled basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC or GC-MS. Optimize parameters such as solvent polarity (DMF vs. DMSO), temperature gradients, and stoichiometric ratios of bromo-nitro intermediates to cyclohexylamine. For reproducibility, replicate conditions from analogous nitroaniline syntheses, such as those described for substituted nitrosoanilines in , which achieved yields >70% through iterative optimization .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and cyclohexyl/ethoxy groups (δ 1.0–3.5 ppm) to confirm substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₄H₁₈BrN₃O₃; calc. ~372.06 g/mol) with <2 ppm error .

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly if tautomerism or rotational isomerism is suspected .

- Melting Point Analysis : Compare observed mp with literature values for nitroaniline derivatives to assess purity .

Advanced Research Questions

Q. How can computational methods predict the reactivity or physicochemical properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles.

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to study aggregation behavior.

- QSAR Modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy) with logP or pKa using datasets from structurally related compounds, as demonstrated in hybrid receptor-response models () .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR (e.g., NOESY for spatial proximity) with IR (nitro group stretching ~1520 cm⁻¹) and HRMS to resolve ambiguities.

- Tautomerism Analysis : If unexpected peaks arise in NMR, consider keto-enol tautomerism (common in nitroanilines) and confirm via variable-temperature NMR or X-ray crystallography .

- Impurity Profiling : Use HPLC-MS to detect side products (e.g., dehalogenated byproducts) that may skew spectral interpretations .

Q. How to design a study correlating substituent effects with electronic properties in derivatives of this compound?

- Methodological Answer :

- Synthetic Variation : Synthesize analogs with substituent modifications (e.g., replacing ethoxy with methoxy or varying the cycloalkyl group).

- Hammett Analysis : Measure reaction rates (e.g., SNAr kinetics) and correlate with σ (substituent constant) values to quantify electronic effects.

- Electrochemical Studies : Use cyclic voltammetry to assess redox behavior influenced by substituents, as seen in nitrosoaniline derivatives () .

- Computational Benchmarking : Compare experimental results with DFT-calculated electrostatic potential maps to validate substituent impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.